2-Methyl-2-(trifluoromethoxy)propanoic Acid

Description

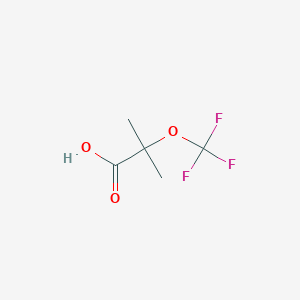

2-Methyl-2-(trifluoromethoxy)propanoic acid is a fluorinated carboxylic acid derivative with the molecular formula C₅H₇F₃O₃. Its structure features a trifluoromethoxy (-OCF₃) and a methyl (-CH₃) group attached to the α-carbon of the propanoic acid backbone. The trifluoromethoxy group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and materials science due to the fluorine atoms' ability to modulate bioactivity and physicochemical behavior .

Properties

Molecular Formula |

C5H7F3O3 |

|---|---|

Molecular Weight |

172.10 g/mol |

IUPAC Name |

2-methyl-2-(trifluoromethoxy)propanoic acid |

InChI |

InChI=1S/C5H7F3O3/c1-4(2,3(9)10)11-5(6,7)8/h1-2H3,(H,9,10) |

InChI Key |

VOQAWZOYKORLGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methyl-2-(trifluoromethoxy)propanoic Acid

The synthesis of this compound involves multi-step organic transformations, typically starting from trifluoromethylated precursors or phenolic intermediates. The key challenge is the installation of the trifluoromethoxy group (-OCF3) and the formation of the tertiary carbon center adjacent to the acid functionality.

Chemical Synthesis Routes

Trifluoromethoxy Group Introduction via Phenol Derivatives

One common approach involves the transformation of phenol derivatives into trifluoromethoxy-substituted intermediates, followed by further functional group manipulation to yield the target acid.

Step 1: The hydroxyl group of phenol is converted into a trifluoromethoxy ether by reaction with trifluoromethanesulfonic anhydride, generating an activated intermediate suitable for cross-coupling reactions.

Step 2: Buchwald–Hartwig amination or other palladium-catalyzed coupling reactions introduce nitrogen-containing substituents or alkyl groups, enabling further elaboration of the molecule toward the acid.

Step 3: Hydrolysis or oxidation steps convert ester or amide intermediates into the carboxylic acid functionality, completing the synthesis of this compound or its analogues.

Direct Alkylation and Oxidation Strategies

Alternative methods start from trifluoroacetone or related trifluoromethyl ketones:

Step 1: Cyanide addition to trifluoroacetone forms trifluoromethylated nitrile intermediates.

Step 2: Hydrolysis or biotransformation converts nitriles to amides and subsequently to acids, often mediated by mineral acids or specific microorganisms (e.g., Rhodococcus species).

Step 3: The trifluoromethoxy group is introduced either by nucleophilic substitution or through the use of trifluoromethoxy-containing reagents during intermediate stages.

Biotransformation and Microbial Methods

Biocatalytic approaches have been developed to improve stereoselectivity and reduce harsh chemical conditions:

Microorganisms such as Rhodococcus equi and Pseudomonas species are employed to convert racemic intermediates into enantiomerically pure acids via enzymatic hydrolysis.

Conditions such as pH (4–10), temperature (20–40 °C), and substrate concentration are optimized to maximize yield and enantiomeric excess.

Immobilized enzymes on supports like Eupergit C have been used to enhance stability and reusability of biocatalysts in the hydrolysis steps.

Comparative Data Table of Preparation Methods

| Method Type | Key Steps | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical Synthesis via Phenol Derivatives | Trifluoromethoxy introduction → Coupling → Hydrolysis | Pd-catalysis, T3P coupling, hydrolysis | ~80 (ester hydrolysis) | High functional group tolerance; scalable | Requires expensive catalysts; multi-step |

| Cyanide Addition & Hydrolysis | Cyanide addition to trifluoroacetone → Amide formation → Acid hydrolysis | Acid/base catalysis, 50–100 °C | ~48–80 | Access to chiral acids via biotransformation | Toxic reagents; complex purification |

| Biotransformation with Microorganisms | Microbial hydrolysis of amides to acids | 20–40 °C, pH 5–9.5, immobilized enzymes | Up to 100% ee, 48% yield | High stereoselectivity; mild conditions | Requires strain development; slower |

Research Findings and Optimization Strategies

Enzymatic Kinetics: The Michaelis-Menten constant (Km) for the enzymatic hydrolysis of (R)-2,2-HTFMPA is approximately 32 mM at 60 °C and pH 10, indicating moderate substrate affinity.

pH and Temperature Optima: Enzymes used in biotransformations show optimal activity at alkaline pH (9.5–10.5) and elevated temperatures (~70 °C), which can be leveraged to improve reaction rates.

Solvent Effects: Polar protic solvents such as methanol and water mixtures are commonly used; however, methanol concentrations above 5–20% can inhibit enzymatic activity, necessitating careful solvent choice.

Microbial Strain Engineering: Mutations in Rhodococcus strains to remove amidase activity allow selective accumulation of amides or acids, enhancing yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoromethoxy)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acid group to alcohols or other reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-2-(trifluoromethoxy)propanoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoromethoxy)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on formula; exact weight may vary.

Key Observations:

Substituent Electronic Effects: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing the pKa of the carboxylic acid (enhancing acidity) compared to methoxy (-OCH₃) or hydroxy (-OH) analogs . Nitro (-NO₂) substituents (e.g., in 2-nitrophenoxy derivatives) exhibit similar electron-withdrawing effects but may increase reactivity in electrophilic environments .

Lipophilicity and Solubility: Fluorinated analogs (e.g., -OCF₃, -CF₃) exhibit higher logP values than non-fluorinated compounds, improving membrane permeability but reducing aqueous solubility. For instance, this compound is more lipophilic than (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid due to the absence of a polar hydroxy group .

Biological Activity: Compounds with trifluoromethoxy or trifluoromethyl groups are frequently explored as PPAR (peroxisome proliferator-activated receptor) modulators.

Physicochemical Properties

- Acidity: The pKa of this compound is expected to be lower (~2.5–3.0) than non-fluorinated analogs (e.g., 2-methyl-2-methoxypropanoic acid, pKa ~3.5–4.0) due to the electron-withdrawing -OCF₃ group .

- Thermal Stability : Trifluoromethoxy derivatives generally exhibit higher thermal stability compared to thioperoxo or dithioperoxo analogs (), which are prone to decomposition under oxidative conditions .

Biological Activity

2-Methyl-2-(trifluoromethoxy)propanoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁F₃O₂, with a molecular weight of approximately 248.2 g/mol. The presence of the trifluoromethoxy group significantly influences its chemical behavior and biological interactions, making it a candidate for various pharmacological applications.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Studies suggest that compounds with trifluoromethoxy groups can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Case Study: Pain and Inflammation

A study explored the compound's interaction with biological receptors involved in pain pathways. Results indicated that it could effectively reduce pain responses in animal models, suggesting its utility as an analgesic agent.

2. Analgesic Effects

The compound has been investigated for its analgesic properties. In preclinical trials, it demonstrated significant pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This effect is attributed to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

The biological activity of this compound is largely mediated through its interaction with specific receptors and enzymes involved in inflammatory responses:

- Receptor Modulation : The compound binds to receptors associated with pain and inflammation, altering their activity and leading to reduced cellular responses associated with these pathways.

- Enzymatic Inhibition : It inhibits the activity of cyclooxygenase (COX) enzymes, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid | C₁₁H₁₁F₃O₂ | Different substitution pattern on the aromatic ring |

| (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid | C₁₁H₁₂F₃NO₃ | Contains an amino group, altering biological activity |

| 3-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | Lacks the methyl group and has different solubility characteristics |

This table highlights how variations in molecular structure can lead to distinct biological activities and therapeutic potentials.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve:

- Direct Fluorination : Utilizing fluorinating agents to introduce trifluoromethoxy groups into the propanoic acid backbone.

- Esterification Reactions : Creating esters that can be hydrolyzed to yield the desired acid form.

These synthesis methods are critical for optimizing yield and purity for pharmaceutical applications.

Q & A

Q. What advanced NMR techniques (e.g., ¹⁹F NMR) are used to study dynamic molecular interactions in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.